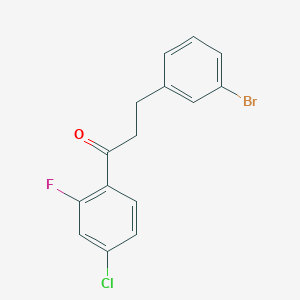
3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one
Descripción general
Descripción
3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrClFO and its molecular weight is 341.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one is an organic compound belonging to the aryl ketone class, characterized by a propanone backbone with specific halogen substitutions. Its structure includes a bromophenyl group and a chlorofluorophenyl group, which may influence its biological activities and chemical properties. Despite its potential, comprehensive studies on its biological activity remain limited.
- Molecular Formula: C15H12BrClF
- Molecular Weight: 335.62 g/mol
- Structural Features:
- Aryl ketone framework
- Halogen substituents: bromine, chlorine, and fluorine
Biological Activity Overview
While specific biological activities for this compound have not been extensively documented, compounds with similar structures often exhibit various pharmacological effects. These may include:
- Antimicrobial Properties: Compounds with halogen substitutions frequently demonstrate enhanced antimicrobial activity due to increased lipophilicity and altered receptor interactions.
- Anti-inflammatory Effects: Similar aryl ketones are known for their anti-inflammatory properties, which may be relevant for chronic inflammatory conditions.
- Anticancer Activity: The structural similarities to other known anticancer agents suggest potential cytotoxic effects against various cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the potential biological activities of this compound, we can compare it with other structurally related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4'-Bromo-3-(4-chlorophenyl)propiophenone | Bromine and chlorine on phenyl rings | Moderate anticancer activity |
| 1-(4-Bromo-2-fluorophenyl)propan-1-one | Bromine and fluorine substitutions | High lipophilicity; potential drug candidate |
| 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one | Complex polycyclic structure | Antimicrobial and anticancer properties |
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds with similar structures. For instance:
- Cytotoxicity Studies: Research on ferrocenyl chalcones revealed significant cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231), with IC50 values ranging from 6.59 to 12.51 μM. This indicates that structural modifications in similar compounds can lead to varying degrees of biological activity .
- Antimicrobial Activity: Another study evaluated various aryl ketones for their antibacterial effects against strains like E. coli and S. aureus, demonstrating that halogenated compounds often exhibited enhanced inhibitory effects compared to their non-halogenated counterparts .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJNVWMAKPXIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















